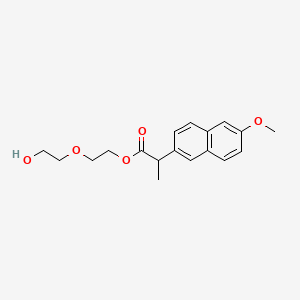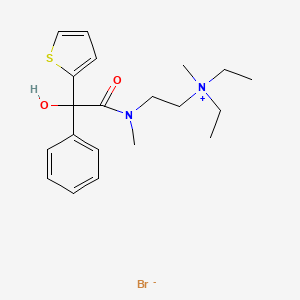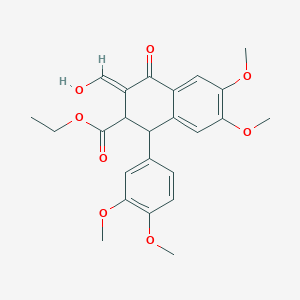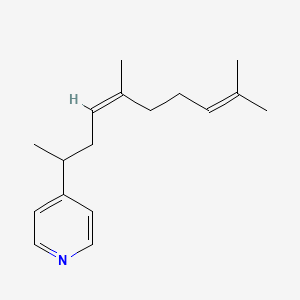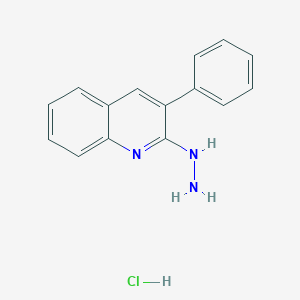
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its applications in medicinal chemistry, particularly as a vasodilator and antiarrhythmic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves several steps. One common method includes the reaction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide with sodium tetraphenyl borate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using Pd-containing anion exchangers for the hydrogenation of 4-nitro-N-[2-(diethylamino)ethyl]benzamide. This method is more efficient and yields higher amounts of the desired product under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of Pd-containing catalysts is commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-nitro-N-[2-(diethylamino)ethyl]benzamide primarily yields this compound .
Aplicaciones Científicas De Investigación
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is used as a vasodilator and antiarrhythmic agent for treating ventricular arrhythmias.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride involves the inhibition of DNA methyltransferase, which modulates gene expression. It also acts as a sodium channel blocker, which contributes to its antiarrhythmic properties .
Comparación Con Compuestos Similares
Similar Compounds
Procainamide hydrochloride: Similar in structure and used as an antiarrhythmic agent.
4-Amino-N-(2-diethylaminoethyl)benzamide hydrochloride: Shares similar pharmacological properties.
Uniqueness
Benzamidine, N-(2-diethylaminoethyl)-4-methyl-, dihydrochloride is unique due to its dual role as a DNA methyltransferase inhibitor and a sodium channel blocker. This combination of properties makes it particularly valuable in both medicinal and biochemical research .
Propiedades
Número CAS |
62979-77-5 |
|---|---|
Fórmula molecular |
C14H25Cl2N3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C14H23N3.2ClH/c1-4-17(5-2)11-10-16-14(15)13-8-6-12(3)7-9-13;;/h6-9H,4-5,10-11H2,1-3H3,(H2,15,16);2*1H |
Clave InChI |
UGENXPMPHUHBBV-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC[NH+]=C(C1=CC=C(C=C1)C)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)

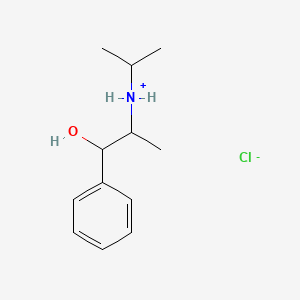
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
